5-Benzylaminosalicylic acid

Description

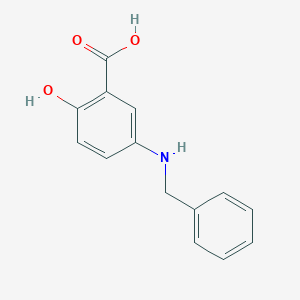

Structure

2D Structure

3D Structure

Properties

CAS No. |

369640-15-3 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-(benzylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H13NO3/c16-13-7-6-11(8-12(13)14(17)18)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,17,18) |

InChI Key |

UGCLFNDSMFHCBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzylaminosalicylic Acid

Retrosynthetic Analysis and Established Synthetic Routes to 5-Benzylaminosalicylic Acid

The design of a synthetic pathway for this compound can be approached through retrosynthetic analysis, a technique that involves deconstructing the target molecule into simpler, commercially available starting materials.

A logical retrosynthetic disconnection of this compound involves breaking the C-N bond between the salicylic (B10762653) acid core and the benzyl (B1604629) group. This leads to two key synthons: a 5-amino-2-hydroxybenzoyl cation and a benzyl anion, or more practically, a 5-aminosalicylic acid molecule and a benzyl halide. This retrosynthetic approach points towards a nucleophilic substitution reaction as a feasible forward synthetic strategy.

An established and patented method for the synthesis of this compound (BAS) and its derivatives starts from 5-aminosalicylic acid. google.com The synthesis is achieved by reacting 5-aminosalicylic acid with an appropriate benzyl halide. google.com

A typical experimental procedure involves the reaction of 5-aminosalicylic acid with benzyl bromide. google.com In a specific example, 5-aminosalicylic acid is dissolved in a suitable solvent such as dried N,N-dimethylformamide (DMF) in the presence of a base like triethylamine (B128534). google.com To this solution, benzyl bromide is added at room temperature under a nitrogen atmosphere. google.com The reaction mixture is then stirred for several hours to allow the N-alkylation to proceed, yielding this compound. google.com

This synthetic approach is versatile and can be adapted to produce a variety of derivatives by using different substituted benzyl halides. For instance, derivatives such as 5-(4-nitrobenzyl)aminosalicylic acid, 5-(4-chlorobenzyl)aminosalicylic acid, and 5-(4-trifluoromethylbenzyl)aminosalicylic acid have been synthesized using the corresponding substituted benzyl halides. google.com

Regioselective Functionalization Strategies

The synthesis of this compound relies on the regioselective functionalization of the salicylic acid scaffold. The starting material, 5-aminosalicylic acid, directs the incoming benzyl group to the amino substituent at the C5 position. The nucleophilicity of the amino group is greater than that of the hydroxyl group under the basic reaction conditions employed, leading to selective N-alkylation over O-alkylation.

The regioselectivity of reactions on the salicylic acid ring is a critical aspect of its chemistry. For instance, the functionalization of salicylic acid derivatives at the 5-position has been explored in other contexts, such as the 5-selenization to yield isoform-specific 5-lipoxygenase inhibitors. mdpi.com While not a direct synthesis of this compound, this highlights the importance and feasibility of regioselective modifications at this position.

Furthermore, palladium-catalyzed C-H carboxylation of phenols directed by a silanol (B1196071) group has been developed as a general method for the synthesis of salicylic acids with high regioselectivity. nih.gov This type of regioselective C-H functionalization underscores the advanced strategies available for selectively modifying phenolic compounds, which could potentially be adapted for the synthesis of complex salicylic acid derivatives.

Optimization of Reaction Parameters and Yield Enhancement Techniques

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of reaction optimization for similar transformations, such as nucleophilic aromatic substitution and Buchwald-Hartwig amination, can be applied.

Key parameters that can be optimized include:

Base: The choice and stoichiometry of the base are critical. A base like triethylamine is used to neutralize the hydrobromic acid formed during the reaction. google.com The strength and amount of the base can influence the reaction rate and the formation of byproducts.

Solvent: The solvent, such as DMF, plays a role in dissolving the reactants and influencing the reaction kinetics. google.com The polarity and boiling point of the solvent can affect the reaction time and temperature.

Temperature: The reaction is typically carried out at room temperature. google.com However, adjusting the temperature could enhance the reaction rate, although it might also lead to the formation of undesired side products.

Reaction Time: The duration of the reaction is another parameter to be optimized to ensure complete conversion of the starting materials. google.com

For related C-N bond-forming reactions like the Buchwald-Hartwig amination, high-throughput experimentation (HTE) techniques are often employed to rapidly screen a wide array of ligands, catalysts, bases, and solvents to identify the optimal conditions. nih.govbristol.ac.uk This systematic approach allows for the efficient optimization of reaction yield. bristol.ac.uk Similar strategies could be applied to enhance the synthesis of this compound.

Table 1: Potential Parameters for Optimization in the Synthesis of this compound

| Parameter | Variable | Rationale for Optimization |

| Base | Type (e.g., Triethylamine, DIPEA, K₂CO₃), Stoichiometry | To effectively neutralize the acid byproduct and control the nucleophilicity of the amine without promoting side reactions. |

| Solvent | Type (e.g., DMF, DMSO, Acetonitrile) | To ensure solubility of reactants and influence reaction kinetics. The choice can affect reaction rate and product purity. |

| Temperature | Range (°C) | To balance reaction rate and selectivity. Higher temperatures may increase speed but also lead to byproducts. |

| Reactant Ratio | Molar ratio of 5-aminosalicylic acid to benzyl halide | To drive the reaction to completion and minimize unreacted starting materials. |

| Reaction Time | Duration (hours) | To ensure maximum conversion without significant product degradation. |

Novel Approaches in this compound Synthesis

While traditional synthetic methods are effective, there is a growing emphasis on developing more sustainable and efficient synthetic routes. This includes the application of green chemistry principles and the use of advanced technologies like flow chemistry.

Application of Green Chemistry Principles for Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on the green synthesis of this compound is limited, principles of green chemistry can be applied to its synthesis.

One key principle is the use of greener solvents. The established synthesis uses DMF, which is a solvent with some toxicity concerns. google.com Research into similar reactions, such as the synthesis of phthalimide (B116566) derivatives of p-aminosalicylic acid, has explored the use of greener solvents. oszk.hubenthamdirect.comresearchgate.net For example, the use of water as a solvent in the synthesis of olsalazine (B1677275) analogs under microwave irradiation represents a green approach. tandfonline.com

Another principle is the use of catalyst-free or more environmentally benign catalysts. The synthesis of certain azo derivatives of salicylic acid has been achieved using baker's yeast or solid acid catalysts, which are considered greener alternatives. chemrevlett.com

The synthesis of salicylic acid itself from natural wintergreen oil using green chemistry methods has been reported, achieving high purity and yield. prepchem.com This demonstrates the potential for sourcing starting materials from renewable resources.

Table 2: Green Chemistry Approaches Applicable to this compound Synthesis

| Green Chemistry Principle | Potential Application to 5-BASA Synthesis |

| Safer Solvents | Replacing DMF with more benign solvents like water, ethanol (B145695), or supercritical CO₂. |

| Atom Economy | Designing the reaction to maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials for the synthesis of the salicylic acid core. |

| Catalysis | Exploring the use of biocatalysts or solid acid/base catalysts to replace stoichiometric reagents. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. scielo.br While a specific flow synthesis for this compound has not been reported, the continuous flow nitration of salicylic acid has been successfully demonstrated. acs.org This process achieved complete conversion in a short residence time with high selectivity for the 5-nitro derivative. acs.org

The successful application of flow chemistry to the modification of the salicylic acid ring suggests that a continuous process for the synthesis of this compound is feasible. A potential flow setup could involve pumping a solution of 5-aminosalicylic acid and a base through a heated reactor coil, where it would then be mixed with a stream of benzyl bromide solution. The product stream could then be collected and purified in a continuous manner.

The benefits of a flow process for this synthesis would include precise control over reaction parameters, leading to potentially higher yields and purity, as well as a safer handling of reagents. The ability to easily scale up production by running the flow reactor for longer periods is another significant advantage. scielo.br

Derivatization Strategies for Structural Elaboration of this compound

Derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR) and developing new compounds with potentially improved properties. nih.govnih.govfrontiersin.orgrsc.org

The core structure of this compound offers several sites for modification:

The Carboxylic Acid Group: This group can be esterified to produce various ester derivatives. For example, the synthesis of 5-(4-nitrobenzyl)amino-2-hydroxy ethylbenzoate has been achieved by reacting the corresponding acid with ethanol in the presence of concentrated sulfuric acid. google.com

The Benzyl Group: The aromatic ring of the benzyl group can be substituted with various functional groups. Patents describe the synthesis of derivatives with nitro, chloro, trifluoromethyl, and fluoro substituents on the benzyl ring. google.com

The Salicylic Acid Ring: Further substitution on the salicylic acid ring is another possibility, although this might be more challenging due to the existing substituents.

A series of tryptamine (B22526) salicylic acid derivatives have been synthesized, demonstrating how the salicylic acid scaffold can be linked to other pharmacologically relevant moieties through an amide bond. rsc.org This approach could be applied to this compound by first protecting the amino and hydroxyl groups, activating the carboxylic acid, and then reacting it with a desired amine.

Table 3: Examples of this compound Derivatives

| Derivative Name | Modification Site | Synthetic Precursor (Benzyl Halide) | Reference |

| 5-(4-Nitrobenzyl)aminosalicylic acid | Benzyl group | 4-Nitrobenzyl bromide | google.com |

| 5-(4-Chlorobenzyl)aminosalicylic acid | Benzyl group | 4-Chlorobenzyl chloride | google.com |

| 5-(4-Trifluoromethylbenzyl)aminosalicylic acid | Benzyl group | 4-(Trifluoromethyl)benzyl chloride | google.com |

| 5-(4-Fluorobenzyl)aminosalicylic acid | Benzyl group | 4-Fluorobenzyl bromide | google.com |

| 5-(4-Methoxybenzyl)aminosalicylic acid | Benzyl group | 4-Methoxybenzyl chloride | google.com |

| 5-(4-Pentafluorobenzyl)aminosalicylic acid | Benzyl group | 4-Pentafluorobenzyl bromide | justia.com |

| 5-(4-Nitrobenzyl)amino-2-hydroxy ethylbenzoate | Carboxylic acid | 5-(4-Nitrobenzyl)aminosalicylic acid | google.com |

Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of reactivity for this compound, readily undergoing transformations characteristic of its class. khanacademy.org These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile. khanacademy.orglibretexts.org

Key transformations include:

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), yields the corresponding ester. pressbooks.pubbyjus.com This process, known as Fischer esterification, is a reversible reaction where the use of excess alcohol can drive the equilibrium toward the product. libretexts.orglibretexts.org For example, reacting the parent acid with methanol (B129727) or ethanol would produce methyl or ethyl 5-benzylaminosalicylate, respectively. youtube.com

Amide Formation: The synthesis of amides from this compound can be achieved by direct reaction with an amine at temperatures exceeding 100°C to drive off water. libretexts.org However, this method can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org A more efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate that is readily attacked by an amine to form the desired amide. khanacademy.orglibretexts.orglibretexts.org

Acid Chloride Synthesis: The carboxyl group can be converted into a more reactive acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite intermediate, a superior leaving group, which is then displaced by a chloride ion. libretexts.org The resulting 5-benzylaminosaloyl chloride is a versatile intermediate for synthesizing esters, amides, and acid anhydrides. khanacademy.orglibretexts.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |

| Amide Formation | Amine (R-NH₂), Heat (>100°C) or Coupling Agent (e.g., DCC) | Amide (R-CONHR') |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) |

Structural Alterations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension of reactivity to the this compound scaffold. It can act as a nucleophile in several key reactions, most notably etherification and esterification.

Etherification: The synthesis of phenol (B47542) methyl ethers can be achieved using reagents like N,N-dimethylformamide dimethyl acetal. researchgate.net Generally, etherification involves the deprotonation of the phenolic hydroxyl with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). This allows for the introduction of a variety of alkyl or aryl groups at the phenolic position.

Esterification: The phenolic hydroxyl can also be acylated to form esters. An analogous reaction is the synthesis of acetylsalicylic acid (aspirin) from salicylic acid, where acetic anhydride (B1165640) acylates the phenolic -OH group. britannica.com Similarly, the hydroxyl group of this compound could be made to react with acid chlorides or anhydrides to form the corresponding phenolic esters.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Etherification | Alkyl Halide (R-X) and Base, or N,N-Dimethylformamide Dimethyl Acetal | Phenolic Ether (Ar-OR) |

| Esterification | Acid Anhydride or Acid Chloride | Phenolic Ester (Ar-OCOR) |

Diversification and Elaboration of the Benzylamino Side Chain

The benzylamino side chain offers several avenues for structural diversification. Modifications can be made at the nitrogen atom or on the benzyl group's aromatic ring.

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can react with alkylating or acylating agents. However, protecting the other functional groups might be necessary to ensure selectivity.

Debenzylation: The benzyl group can be cleaved through hydrogenolysis (reaction with H₂ over a catalyst like palladium on carbon). wikipedia.org This reaction yields the 5-aminosalicylic acid, a key intermediate that can then be functionalized with different substituents, effectively allowing for the replacement of the benzyl group.

Side Chain Elaboration: Patents describe derivatives where the side chain is more complex than a simple benzylamino group, such as 2-hydroxy-5-[2-(4-trifluoromethyl)-phenyl)-ethylamino]-benzoic acid. google.com This indicates that variations can be achieved by starting with different substituted amines in the initial synthesis or by modifying the benzyl group post-synthesis.

Incorporation of Heterocyclic Ring Systems via the this compound Scaffold

The functional groups of this compound serve as handles for the construction of fused or appended heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space. uou.ac.in

Oxadiazole Formation: The carboxylic acid can be converted to an acid hydrazide by reacting its corresponding ester with hydrazine (B178648) hydrate. gsconlinepress.com This acid hydrazide is a key precursor for synthesizing 1,3,4-oxadiazoles through cyclodehydration using various reagents like phosphorus oxychloride. gsconlinepress.com

Benzimidazole Derivatives: The synthesis of benzimidazole-salicylic acid molecules has been reported, showcasing the fusion of these two important pharmacophores. rsc.org While not starting from this compound directly, it demonstrates the feasibility of constructing complex heterocyclic systems based on a salicylic acid core.

Fused Ring Systems: The amino group and the aromatic ring of the salicylic acid moiety can participate in cyclization reactions. For instance, reactions analogous to the Skraup or Doebner-von Miller syntheses could potentially be adapted to build a fused quinoline (B57606) ring system onto the salicylic acid scaffold, leading to complex polycyclic structures. Research on pyrimido[4,5-c]quinoline (B14755456) derivatives, which start from an amino-quinoline, provides a conceptual basis for such transformations. mdpi.com

| Heterocyclic Ring | Synthetic Precursor from 5-BASA | Key Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | 5-Benzylaminosalicyloyl hydrazide | Cyclodehydration |

| Benzoxazinone | This compound | Cyclization with a carbonyl source |

| Fused Quinoline | This compound | Skraup or similar cyclization |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Benzylaminosalicylic Acid and Its Analogues

Solid-State Structural Elucidation of 5-Benzylaminosalicylic Acid (e.g., Single-Crystal X-ray Diffraction)

The definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Research Findings: A thorough search of crystallographic databases and the scientific literature did not yield a solved single-crystal structure for this compound. However, the crystal structure of related compounds, such as 5-aminosalicylic acid, has been determined. For 5-aminosalicylic acid, X-ray diffraction studies reveal a planar structure with extensive intermolecular hydrogen bonding involving the carboxylic acid, hydroxyl, and amino functional groups. It is anticipated that the crystal structure of this compound would similarly be stabilized by a network of hydrogen bonds, with the benzyl (B1604629) group influencing the crystal packing through steric and potential π-π stacking interactions.

Expected Data for this compound: A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

| Crystal Data and Structure Refinement | |

| Empirical formula | C₁₄H₁₃NO₃ |

| Formula weight | 243.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å α = 90° |

| b = X.XXX Å β = XX.XX° | |

| c = X.XXX Å γ = 90° | |

| Volume | XXX.X ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXX |

| Independent reflections | XXXX [R(int) = X.XXXX] |

| Completeness to theta = XX.XX° | XX.X % |

| Absorption correction | None |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |

| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Conformational Analysis and Dynamic Behavior of this compound in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (such as COSY and HSQC) reveal connectivity between atoms.

Research Findings: Specific ¹H and ¹³C NMR spectra for this compound are not readily available in the literature. However, data for analogous compounds like N-benzylaniline can provide insight into the expected chemical shifts. In N-benzylaniline, the benzylic protons (CH₂) typically appear as a singlet around 4.38 ppm in CDCl₃. The protons on the phenyl ring attached to the nitrogen are observed between 6.68 and 7.22 ppm, while the protons of the benzyl group's phenyl ring are found between 7.32 and 7.44 ppm.

For this compound, the protons of the salicylic (B10762653) acid ring would be expected in the aromatic region, with their specific shifts influenced by the hydroxyl, carboxyl, and benzylamino substituents. The NH proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H (Salicylic Ring) | 6.5 - 8.0 | m | |

| H (Benzyl Ring) | 7.2 - 7.5 | m | |

| CH₂ | ~4.3 | s | |

| NH | Variable (broad) | s | |

| OH (Phenolic) | Variable (broad) | s |

Expected ¹³C NMR Data for this compound (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 170 - 175 |

| C-OH (Phenolic) | 155 - 160 |

| C-N | 145 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations.

Research Findings: While specific IR and Raman spectra for this compound are not published, the vibrational modes of related molecules like 5-aminosalicylic acid and N-benzylaniline have been studied. For 5-aminosalicylic acid, characteristic IR peaks include those for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band from 2500-3500 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1650-1700 cm⁻¹).

In this compound, similar characteristic peaks are expected. The presence of the benzyl group would introduce additional bands corresponding to the aromatic C-H stretching and bending modes of the second phenyl ring.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenol) | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic - CH₂) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1360 |

| O-H | Bending | 1330-1440 |

High-Resolution Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate its structure.

Research Findings: There is no published high-resolution mass spectrum or detailed fragmentation analysis for this compound. However, the fragmentation patterns of related compounds like N-benzylaniline and salicylic acid can be used to predict the likely fragmentation pathways. For N-benzylaniline, a common fragmentation is the loss of a hydrogen atom to form a stable iminium ion, or cleavage to produce a benzyl cation (m/z 91) or a phenylaminomethyl cation (m/z 106). Salicylic acid typically fragments via decarboxylation (loss of CO₂) or loss of water.

For this compound (exact mass: 243.0895), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed in HRMS. Subsequent fragmentation (MS/MS) would likely involve:

Loss of CO₂ from the carboxylic acid group.

Cleavage of the benzylic C-N bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91) and a 5-aminosalicylic acid radical cation.

Alpha-cleavage adjacent to the nitrogen atom.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

|---|---|

| 243 | [C₁₄H₁₃NO₃]⁺ (Molecular Ion) |

| 199 | [M - CO₂]⁺ |

Chiroptical Properties and Stereochemical Assignments (e.g., Circular Dichroism) for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

Research Findings: this compound itself is not chiral. Therefore, it would not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for example, by using a chiral amine or by substitution on the benzyl group with a chiral moiety, the resulting derivative would be optically active.

The chiroptical properties of such chiral derivatives of this compound have not been reported in the literature. A CD spectroscopic study of a chiral analogue would provide information about its absolute configuration and conformational preferences in solution. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the spatial arrangement of the chromophores within the molecule.

Computational Chemistry and in Silico Modeling of 5 Benzylaminosalicylic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) studies are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. iaea.org For 5-Benzylaminosalicylic acid, these methods elucidate the distribution of electrons and energy levels, which are critical determinants of its chemical reactivity and stability. rsc.org Techniques such as Density Functional Theory (DFT) are often employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is directly related to the ionization potential, indicating the molecule's ability to donate electrons, which is characteristic of its nucleophilicity. researchgate.net Conversely, the LUMO energy relates to the electron affinity and represents the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks. The HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings and the amino group, while the LUMO tends to be distributed over electron-deficient areas, like the carboxylic acid group.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

This table presents hypothetical data for illustrative purposes to show how FMO analysis results would be displayed.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.2 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.8 | The energy released when an electron is added to the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface displays the electrostatic potential at different points on the molecule's surface, typically color-coded to indicate charge distribution.

Red regions on the MEP map signify areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas typically correspond to the presence of electronegative atoms like oxygen or nitrogen. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen of the amino group, highlighting these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the hydroxyl, carboxyl, and amino groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule like this compound, showing how its shape and structure change in different environments (e.g., in aqueous solution). researchgate.netsemanticscholar.org

These simulations provide insights into the molecule's flexibility, identifying stable and transient conformations. Understanding the conformational dynamics is essential because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a biological target.

Furthermore, MD simulations are instrumental in studying ligand-target interactions. nih.gov By placing this compound in a simulated environment with its target protein, researchers can observe the binding process at an atomic level. This allows for the calculation of binding free energies, the identification of key amino acid residues involved in the interaction, and the assessment of the stability of the ligand-protein complex over time. nih.gov This detailed understanding of the binding mechanism is invaluable for optimizing lead compounds in drug discovery.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Computational drug design methodologies are broadly categorized into Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

SBDD relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. ijsdr.orglongdom.org This approach involves designing molecules that can fit into the target's binding site with high affinity and specificity, akin to a key fitting into a lock. nih.govnih.gov

In contrast, LBDD is employed when the 3D structure of the target is unknown. nih.govnih.gov This method utilizes the knowledge of a set of molecules (ligands) that are known to interact with the target. researchgate.netfiveable.me By analyzing the common structural and chemical features of these active ligands, a model can be built to guide the design of new, potentially more potent compounds. nih.govsemanticscholar.org

Molecular docking is a cornerstone of SBDD that predicts the preferred orientation of a ligand when bound to a target protein. mendeley.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov

The scoring function estimates the binding affinity (or binding free energy) of the ligand-protein complex. A lower (more negative) score generally indicates a more stable complex and higher binding affinity. nih.gov These functions consider various factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation effects. mdpi.com

For this compound, molecular docking studies could be performed against a relevant biological target (e.g., an enzyme involved in an inflammatory pathway) to predict its binding mode and affinity. researchgate.netmdpi.com The results would highlight key interactions, such as hydrogen bonds between the carboxyl or hydroxyl groups of the ligand and amino acid residues in the target's active site.

Table 2: Example Molecular Docking Results for this compound Against a Hypothetical Target

This table provides a hypothetical representation of typical data obtained from a molecular docking simulation.

| Parameter | Value | Unit | Description |

| Binding Energy (ΔG) | -8.5 | kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Inhibition Constant (Ki) | 150 | nM | Calculated from binding energy; represents the concentration needed to inhibit the target by 50%. |

| Hydrogen Bonds | 3 | Count | Number of hydrogen bonds formed between the ligand and the target protein. |

| Key Interacting Residues | Tyr123, Ser234, Arg345 | - | Amino acid residues in the target's binding site that form significant interactions with the ligand. |

Pharmacophore modeling is a prominent LBDD technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

A pharmacophore model for this compound would be generated by analyzing its structure and the structures of other known active compounds for the same target. The resulting model would define the spatial arrangement of key chemical features required for activity.

This pharmacophore model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore's features. researchgate.net This process can rapidly identify a diverse set of potential hit compounds for further experimental testing, significantly accelerating the drug discovery process. nih.govmdpi.com

Table 3: Potential Pharmacophoric Features of this compound

This table lists the likely chemical features of this compound that would be important for a pharmacophore model.

| Feature Type | Description | Location on Molecule |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH-) groups |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | Carbonyl oxygen in Carboxyl (-COOH), Oxygen in Hydroxyl (-OH), Nitrogen in Amino (-NH-) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Salicylic (B10762653) acid ring, Benzyl (B1604629) ring |

| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. | Benzyl group's phenyl ring |

| Negative Ionizable (NI) | A group that can be deprotonated to carry a negative charge. | Carboxylic acid (-COOH) group |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, QSAR models can elucidate the key molecular features that govern their therapeutic effects, such as anti-inflammatory or analgesic properties.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound and its analogs, a combination of descriptors would be selected to capture the essence of their chemical nature. These are typically categorized as 1D, 2D, or 3D descriptors.

1D Descriptors: These are the most basic descriptors and include counts of atoms, molecular weight, and counts of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randić index, Wiener index), molecular connectivity indices, and counts of structural fragments.

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and electronic properties like dipole moment and orbital energies (HOMO/LUMO).

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), molar refractivity (MR), and polar surface area (TPSA) are crucial for predicting both activity and pharmacokinetic behavior.

Once a set of relevant descriptors is calculated for a series of this compound derivatives, a predictive model is developed using statistical methods. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF) are also employed to handle complex, non-linear relationships.

A hypothetical QSAR study on a series of this compound derivatives might identify descriptors such as LogP, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific steric parameters as being critical for activity. For instance, studies on similar structures like acyl salicylic acid derivatives have shown that hydrophobicity (LogP) and total molecular energy contribute significantly to their biological activity. fip.orgfip.org

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing receptor interactions. |

| Lipophilicity | LogP | Governs the compound's ability to cross cell membranes and reach its target; often shows a parabolic relationship with activity. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, affecting how well it fits into a receptor's binding site. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can influence binding affinity. |

| Quantum Chemical | Dipole Moment | Influences long-range interactions with polar receptors. |

With a validated QSAR model, the biological activities of novel, unsynthesized derivatives of this compound can be predicted. Beyond QSAR, molecular docking is a powerful in silico technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For this compound, a known anti-inflammatory scaffold, the cyclooxygenase (COX) enzymes are primary targets.

Docking simulations would place this compound into the binding site of COX-1 and COX-2 to calculate a binding energy score. These simulations can reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues like Arginine and Tyrosine in the active site. The benzyl group would likely occupy a hydrophobic pocket, and modifications to this group could be explored computationally to enhance binding affinity and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-1 | -7.8 | Arg120, Tyr355 |

| COX-2 | -8.5 | Arg513, Tyr385, Val523 |

These predicted affinities suggest that this compound may exhibit preferential binding to COX-2. The stronger predicted affinity for COX-2 is attributed to the ability of the benzyl group to fit into the larger, more accommodating hydrophobic side pocket present in the COX-2 active site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A promising drug candidate must not only be active at its target but also possess favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of molecules early in the drug discovery process, helping to identify potential liabilities.

For this compound, various computational models can predict key ADME parameters. These models are often built on large datasets of experimentally determined properties and use machine learning algorithms to make predictions based on molecular structure.

Absorption:

Human Intestinal Absorption (HIA): Predictions would likely indicate good intestinal absorption, given the molecule's moderate lipophilicity and size.

Caco-2 Permeability: This model simulates the permeability of the intestinal epithelial barrier. This compound is expected to have moderate to high permeability.

P-glycoprotein (P-gp) Substrate: In silico models can predict if the compound is a substrate of efflux pumps like P-gp, which can limit absorption.

Distribution:

Plasma Protein Binding (PPB): Salicylic acid derivatives tend to bind extensively to plasma proteins like albumin. This compound is predicted to have high PPB, which would affect its free concentration in the blood.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for centrally acting drugs. Computational models would likely predict that this compound has limited BBB penetration.

Metabolism:

Cytochrome P450 (CYP) Inhibition: In silico tools can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is critical for assessing the potential for drug-drug interactions. This compound would be screened against these models.

Sites of Metabolism: Computational tools can also predict which parts of the molecule are most susceptible to metabolic transformation, such as hydroxylation on the aromatic rings.

Excretion:

Renal Clearance: Predictions of renal clearance help in estimating the compound's half-life.

The predicted ADME properties for this compound are summarized in the table below, based on established in silico models.

| ADME Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions involving this enzyme. |

| LogP (Lipophilicity) | 3.5 - 4.5 | Optimal range for membrane permeability and absorption. |

| Aqueous Solubility (LogS) | Low to Moderate | May require formulation strategies to improve solubility. |

| Plasma Protein Binding | >90% | High binding may limit the free fraction of the drug available for activity. |

These in silico predictions provide a comprehensive initial assessment of this compound, guiding further experimental validation and optimization efforts in the drug development pipeline.

Mechanistic Investigations of 5 Benzylaminosalicylic Acid in Biological Systems in Vitro and Preclinical Models

Modulation of Inflammatory Signaling Pathways by 5-Benzylaminosalicylic Acid

The anti-inflammatory properties of salicylic (B10762653) acid and its derivatives are well-documented, primarily stemming from their ability to modulate key signaling pathways involved in the inflammatory cascade. ni.ac.rs While direct studies on this compound are lacking, research on analogous structures suggests a potential for similar activity.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Kinetics

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. stanford.eduverywellhealth.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov

Direct experimental data on the COX-1/COX-2 enzyme inhibition kinetics for this compound is not available in the reviewed literature. However, computational and in vitro studies on structurally similar compounds offer some perspective. For instance, the design of derivatives of 5-acetamido-2-hydroxy benzoic acid, such as those with phenyl and benzyl (B1604629) groups, has been proposed to increase selectivity for the COX-2 enzyme. mdpi.com In-silico docking studies on a related compound, 5-phenylacetamidosalicylic acid, indicated a favorable binding affinity with the COX-2 receptor. mdpi.com

Furthermore, in vitro enzymatic assays on Benzoylsalicylic acid (BzSA), another derivative, have shown it to be a potent COX-2 inhibitor with less activity against COX-1 when compared to aspirin. semanticscholar.org This suggests that N-substituted salicylic acids may have a propensity for selective COX-2 inhibition, though kinetic data for this compound specifically remains to be determined.

Lipoxygenase (LOX) Pathway Modulation and Metabolite Profiling

The lipoxygenase (LOX) pathway is another significant route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. mdpi.comnih.gov Inhibition of this pathway is a key target for anti-inflammatory therapies.

There is no specific research available on the modulation of the LOX pathway or metabolite profiling for this compound. However, studies on related compounds indicate a potential for interaction. For example, Benzoylsalicylic acid has been shown to down-regulate the expression of the 5-LOX enzyme in murine macrophage RAW 264.7 cells. semanticscholar.org Additionally, molecular docking studies have been performed to predict the interactions of fatty acid derivatives of 5-aminosalicylic acid with 5-LOX proteins, suggesting that this class of compounds may bind to the enzyme's active site. researchgate.net These findings hint at a possible role for this compound in modulating this pathway, although experimental verification is required.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation in Cellular Models

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses. nih.gov The inhibition of the NF-κB signaling pathway is a primary mechanism for many anti-inflammatory agents. ni.ac.rsnih.gov

Direct evidence for the regulation of the NF-κB pathway by this compound in cellular models has not been reported. Nevertheless, research on Benzoylsalicylic acid (BzSA) provides a strong indication of potential activity. In a study using murine macrophage RAW 264.7 cells, BzSA was found to inhibit the NF-κB pathway mediated by IκB kinase (IKK). semanticscholar.org Specifically, pretreatment with BzSA led to the downregulation of lipopolysaccharide (LPS)-stimulated phosphorylation of IKK-β and IκB, as well as reduced levels of the NF-κB p65 subunit. semanticscholar.org This suggests that the core structure, when appropriately substituted, can effectively interfere with this key inflammatory signaling cascade.

Cytokine and Chemokine Production and Release Modulation (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to initiating and sustaining inflammatory responses. nih.govnih.gov The modulation of their production and release is a hallmark of effective anti-inflammatory compounds.

While no studies have specifically measured the effect of this compound on cytokine production, data from related compounds are informative. Treatment of LPS-stimulated RAW 264.7 cells with Benzoylsalicylic acid resulted in a significant downregulation of TNF-α, IL-1β, and IL-6 expression, with a greater effect observed than with aspirin. semanticscholar.org This indicates that N-substituted salicylic acid derivatives possess the capacity to suppress the production of key inflammatory mediators.

Table 1: Effect of Benzoylsalicylic Acid (BzSA) on Pro-inflammatory Cytokine Expression in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Effect of BzSA Treatment | Reference |

| TNF-α | Down-regulated | semanticscholar.org |

| IL-6 | Down-regulated | semanticscholar.org |

| IL-1β | Down-regulated | semanticscholar.org |

This table is based on data for Benzoylsalicylic Acid, a structurally related compound, as no direct data for this compound is available.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activity

The ability to scavenge reactive oxygen species (ROS) and exhibit antioxidant activity is another important mechanism through which compounds can mitigate inflammation and cellular damage. ni.ac.rs Phenolic compounds, including salicylic acid derivatives, are known for their antioxidant properties. researchgate.netsemanticscholar.org

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to quantify the antioxidant potential of chemical compounds. researchgate.netnih.govmdpi.com

There is currently no published data detailing the performance of this compound in DPPH, ABTS, or other radical scavenging assays. However, the general structure of hydroxybenzoic acids is known to confer antioxidant activity, which is highly dependent on the position of the hydroxyl group relative to the carboxyl group. researchgate.netsemanticscholar.org The presence of both a phenolic hydroxyl group and an amino group on the salicylic acid backbone suggests that this compound likely possesses intrinsic antioxidant and radical scavenging capabilities, though the extent of this activity has yet to be experimentally determined and quantified.

Cellular Antioxidant Enzyme Expression and Activity Modulation

Currently, there is a notable lack of specific research data on the direct effects of this compound on the expression and activity of cellular antioxidant enzymes. While the structurally related compound, 5-aminosalicylic acid (5-ASA), has been investigated for its antioxidant properties, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence.

The cellular antioxidant defense system comprises a range of enzymes crucial for mitigating oxidative stress, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes play a vital role in neutralizing reactive oxygen species (ROS). Future in vitro and preclinical studies would be necessary to elucidate whether this compound can modulate these enzymatic pathways. Such investigations would typically involve treating relevant cell lines or animal models with the compound and subsequently measuring the expression levels and specific activities of these key antioxidant enzymes.

Antimicrobial Activity and Proposed Mechanisms of Action

Efficacy Against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)

There is limited specific information regarding the efficacy of this compound against a broad spectrum of bacterial pathogens. One patent mentions that certain derivatives of this compound have been explored for their potential against Gram-negative bacteria. However, comprehensive studies detailing its activity against both Gram-positive and Gram-negative bacteria are lacking. The structure of the bacterial cell wall differs significantly between these two groups, with Gram-negative bacteria possessing an outer membrane that can act as a barrier to many antimicrobial agents. Research into N-benzylsalicylthioamides, a related class of compounds, has shown moderate to high activity against Gram-positive bacteria, with efficacy influenced by factors like lipophilicity and the presence of halogen substituents. nih.gov However, this does not directly indicate the activity of this compound.

Efficacy Against Fungal Species and Biofilm Formation

There is no specific information available in the current body of scientific literature regarding the efficacy of this compound against fungal species or its ability to inhibit biofilm formation. Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The potential of this compound to disrupt fungal growth or interfere with the intricate process of biofilm formation remains an uninvestigated area.

Investigation of Membrane Integrity Disruption and Cellular Permeability

Detailed mechanistic studies investigating the effect of this compound on microbial membrane integrity and cellular permeability have not been published. A common mechanism of action for antimicrobial compounds involves the disruption of the cell membrane, leading to leakage of intracellular components and ultimately cell death. Techniques such as fluorescence microscopy with membrane-potential-sensitive dyes or assays measuring the release of intracellular molecules could be employed in future research to determine if this compound acts via this mechanism.

Inhibition of Microbial Virulence Factors

There is no available research on the potential of this compound to inhibit microbial virulence factors. Virulence factors are molecules produced by pathogens that enable them to cause disease. These can include toxins, enzymes that degrade host tissues, and systems that facilitate adhesion and invasion. Quorum sensing, a cell-to-cell communication system, often regulates the expression of virulence factors. Whether this compound can interfere with these pathogenic mechanisms is a subject for future investigation.

Enzyme Inhibition and Receptor Modulation Beyond Inflammatory Pathways

Kinase Enzyme Inhibition Studies

There are no available studies that have investigated the inhibitory activity of this compound against specific kinase enzymes.

G-Protein Coupled Receptor (GPCR) Modulation and Ligand Binding Assays

No research findings were identified regarding the modulation of G-Protein Coupled Receptors (GPCRs) by this compound, nor are there any published ligand binding assays for this compound.

Preclinical Efficacy and Pharmacodynamics of 5 Benzylaminosalicylic Acid in Relevant Animal Models

Anti-inflammatory Efficacy in Rodent Models of Acute and Chronic Inflammation (e.g., Paw Edema, Colitis)

There is a lack of specific published studies detailing the anti-inflammatory efficacy of 5-Benzylaminosalicylic acid in established rodent models of acute and chronic inflammation, such as carrageenan-induced paw edema or dextran sulfate sodium (DSS)-induced colitis. Consequently, data on its potential to reduce inflammatory responses in these models is not available.

In Vivo Modulation of Inflammatory Biomarkers in Biological Fluids and Tissues

No specific data from in vivo studies on the modulation of key inflammatory biomarkers, such as cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory mediators (e.g., prostaglandins, leukotrienes), in biological fluids or tissues following administration of this compound could be retrieved.

Histopathological and Immunochemical Assessment of Tissue Inflammation

Detailed histopathological or immunochemical assessments of tissues from animal models treated with this compound are not described in the available literature. Therefore, information regarding its effects on cellular infiltration, tissue damage, and the expression of inflammatory markers at the tissue level is currently unavailable.

In Vivo Antioxidant Effects and Reduction of Oxidative Stress Markers

While the salicylic (B10762653) acid moiety suggests potential antioxidant properties, specific in vivo studies investigating the antioxidant effects of this compound and its ability to reduce oxidative stress markers in animal models have not been identified in the public domain.

Measurement of Lipid Peroxidation and Protein Carbonylation in Animal Tissues

There is no available data from animal studies on the effects of this compound on markers of lipid peroxidation (e.g., malondialdehyde, 4-hydroxynonenal) or protein carbonylation in various tissues.

Antimicrobial Efficacy in Animal Models of Infection

Information regarding the in vivo antimicrobial efficacy of this compound in animal models of bacterial, fungal, or other microbial infections is not present in the accessible scientific literature.

Analytical Methodologies for 5 Benzylaminosalicylic Acid in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of salicylic (B10762653) acid derivatives from complex sample matrices. The choice of technique depends on the required sensitivity, throughput, and the nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like 5-Benzylaminosalicylic acid. Reversed-phase HPLC, using a C18 column, is typically employed for the separation of salicylic acid derivatives. nih.gov

Detection is a critical component of HPLC analysis. A UV-Vis detector is commonly used, often set at a wavelength around 313 nm for N-acyl-aminosalicylates. nih.gov For enhanced specificity and confirmation of analyte identity, a Photodiode Array (PDA) detector can be utilized to acquire the full UV spectrum of the eluting peak. upce.cz

Fluorescence detection offers superior sensitivity and selectivity for compounds that fluoresce. For 5-ASA derivatives, excitation and emission wavelengths are typically set around 300 nm and 406 nm, respectively. nih.gov A tandem setup of UV-PDA and fluorescence detectors can be used to maximize the information obtained from a single chromatographic run. upce.cz The sample preparation for analysis in biological matrices like plasma often involves deproteination followed by liquid-liquid extraction to isolate the analytes of interest. nih.gov

| Parameter | Condition |

|---|---|

| Column | Purospher RP-18e, 5 µm (250 mm × 4 mm) |

| Mobile Phase | Acetonitrile–0.005 M ammonium (B1175870) acetate (B1210297) buffer pH 3 (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| UV Detection | 313 nm |

| Fluorescence Detection | λex = 300 nm / λem = 406 nm |

| Analysis Time | Approximately 23 minutes |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially reduced analysis times. mdpi.com This high-throughput capability is invaluable in pharmaceutical analysis.

A UPLC method for a compound like this compound would typically use a C8 or C18 column. researchgate.net For instance, a validated reversed-phase UPLC method for 5-ASA uses an Acquity C8 column (50 × 2.1 mm, 1.7 μm) with a mobile phase of phosphate (B84403) buffer and methanol (B129727) (83:17) at a flow rate of 0.3 mL/min. researchgate.net The column temperature is maintained at 25 °C, and detection is performed at 254 nm. researchgate.net Such methods can achieve successful separation and quantification in a total run time of less than 5 minutes, demonstrating a clear advantage in efficiency. nih.gov

| Parameter | Condition |

|---|---|

| Column | Acquity C8 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Phosphate Buffer : Methanol (83:17, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 25 °C |

| UV Detection | 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, polar, non-volatile molecules like this compound, which contain active hydrogen atoms in their carboxyl and amine groups, are not suitable for direct GC analysis. colostate.edu These compounds exhibit poor peak shape and thermal instability.

Therefore, a critical prerequisite for GC analysis is chemical derivatization to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives. Common derivatization strategies include:

Silylation: This process replaces active hydrogens with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. TBDMS derivatives are often preferred due to their increased stability against moisture.

Alkylation/Esterification: This method targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). colostate.edu This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol). colostate.eduresearchgate.net

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the characteristic fragmentation patterns of the derivative.

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) has become an indispensable tool in analytical chemistry, offering unparalleled sensitivity and selectivity, especially when coupled with a chromatographic separation front-end.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in highly complex matrices like blood plasma. mtak.hu The technique combines the separation power of LC (or UPLC) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. lcms.cz

For analysis, the analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI), which is suitable for polar molecules. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion, which is then detected. mtak.hu This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations (pg/mL levels). mtak.hulcms.cz

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase UPLC/HPLC |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition (Salicylic Acid) | m/z 136.9 → 93.0 |

| Example Transition (Acetylsalicylic Acid) | m/z 179.0 → 137.0 |

| Internal Standard | Stable Isotope-Labeled Analog (e.g., Salicylic acid-d4) |

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest level of accuracy and metrological traceability in quantitative analysis. nih.gov This technique is a specialized form of quantification using LC-MS/MS.

The core principle of IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C, ¹⁵N, or ²H atoms) to the sample as an internal standard. nih.gov This labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the labeled standard equally.

Quantification is based on measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard using MS/MS. nih.gov Since this ratio is unaffected by extraction efficiency or matrix effects, IDMS provides highly accurate and precise results, making it the method of choice for certifying reference materials and for definitive quantification in complex matrices. nih.gov The development of an IDMS method for this compound would require the chemical synthesis of its stable isotope-labeled analog.

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique that separates compounds based on their differential migration in an electric field. fortlewis.edu This method is particularly well-suited for the analysis of charged species and offers distinct advantages, including high separation efficiency, small sample volume requirements (nanoliter scale), and minimal solvent usage compared to traditional chromatographic methods like HPLC. nih.gov

The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The separation is driven by two main phenomena: electrophoretic mobility and electroosmotic flow (EOF). nih.gov The electrophoretic mobility is intrinsic to the analyte and depends on its charge-to-size ratio, while the EOF is the bulk flow of the BGE towards the cathode, which affects all species in the capillary. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov The compound's amphoteric nature, with a carboxyl group (acidic) and a benzylamino group (basic), means its net charge is highly dependent on the pH of the BGE. By carefully selecting a BGE with a specific pH, the ionization state of this compound can be controlled to optimize its separation from matrix components. For instance, at a pH above its isoelectric point, the molecule will carry a net negative charge and migrate towards the anode, while its mobility will be influenced by the counteracting EOF. This high-resolution technique allows for the separation of structurally similar compounds and isomers. nih.gov

Table 1: Illustrative Capillary Electrophoresis Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d. | Provides the separation channel. |

| Total Length | 50-60 cm | Affects resolution and analysis time. |

| Background Electrolyte | Phosphate or Borate buffer | Maintains stable pH and conductivity. |

| Applied Voltage | 20-30 kV | Driving force for separation. |

| Injection Mode | Hydrodynamic (Pressure) | Introduces a precise volume of sample. |

| Temperature | 25-40 °C | Affects viscosity and migration times. fortlewis.edu |

| Detection | UV-Vis (e.g., 210 nm) | Quantifies the analyte post-separation. fortlewis.edu |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectroscopic methods offer rapid and cost-effective alternatives for the quantification of this compound, particularly when extensive separation is not required.

Spectrophotometric Methods UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths, and this absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. juniperpublishers.com For direct analysis, a solution of this compound can be measured at its wavelength of maximum absorbance (λmax). wisdomlib.org

To enhance sensitivity and selectivity, derivatization reactions are often employed to produce a colored product with a high molar absorptivity. juniperpublishers.com Given the structure of this compound, a potential method involves a diazotization-coupling reaction. This process, described for the related compound 5-aminosalicylic acid, involves reacting the amino group with nitrous acid to form a diazonium salt, which is then coupled with a phenolic compound (like thymol) in an alkaline medium to produce a stable and intensely colored azo dye. researchgate.net The absorbance of this resulting chromogen can then be measured in the visible region, minimizing interference from many matrix components. researchgate.netresearchgate.net

Spectrofluorimetric Methods Spectrofluorimetry is an inherently more sensitive and selective technique than spectrophotometry. It measures the fluorescence emitted by a compound after it absorbs light. nih.gov The analysis can be performed in two ways:

Native Fluorescence: Some molecules, like acetylsalicylic acid, possess native fluorescence that can be measured directly. nih.gov this compound may exhibit inherent fluorescence due to its aromatic rings, which could be exploited for direct quantification by measuring its emission at a specific wavelength after excitation at another.

Derivatization: If native fluorescence is weak or subject to interference, a derivatization agent can be used to create a highly fluorescent product. For compounds with amine groups, reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to form a fluorescent fluorophore. nih.gov This approach significantly enhances the signal and allows for detection at very low concentrations. nih.gov

Table 2: Performance Characteristics of Spectroscopic Methods for Salicylate (B1505791) Analogues

| Method | Analyte/Reaction | Linearity Range | Detection Limit | Wavelength (nm) |

| Spectrophotometry | Salicylates via Ferric complex nih.gov | 50 - 500 µg/mL | 10 µg/mL | N/A |

| Spectrophotometry | 5-ASA via Diazotization researchgate.net | 0.5 - 11.2 µg/mL | N/A | 470 |

| Spectrofluorimetry | Acetylsalicylic Acid (Native) nih.gov | 50 - 1600 ng/mL | N/A | Ex: 296, Em: 404 |

| Spectrofluorimetry | 5-ASA (as Ac-5-ASA) nih.gov | 0.1 ng/mL - 8 µg/mL | 20 ng/mL | Ex: 311, Em: >449 |

Advanced Sample Preparation Techniques for Biological and Environmental Matrices

Effective sample preparation is a critical step to isolate this compound from interfering substances in complex matrices, thereby improving the accuracy and reliability of subsequent analysis. nih.gov

Solid-Phase Extraction (SPE) SPE is a widely used technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com It allows for the concentration of the analyte and the removal of matrix components. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. sigmaaldrich.com

For this compound, several SPE strategies can be employed:

Reversed-Phase SPE: Using a nonpolar sorbent (e.g., C18), the compound can be retained from an aqueous sample. Elution is then achieved with an organic solvent like methanol or acetonitrile. nih.gov

Ion-Exchange SPE: Exploiting the acidic and basic functional groups, either a strong cation exchange (SCX) sorbent can be used to retain the protonated amine group, or a strong anion exchange (SAX) sorbent can be used to retain the deprotonated carboxyl group. sigmaaldrich.com Elution involves changing the pH or increasing the ionic strength of the eluting solvent to displace the analyte. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mnstate.edu Acid-base extraction is a powerful LLE technique that is highly applicable to this compound. youtube.com The process leverages the fact that the charged (ionized) form of a compound is soluble in the aqueous phase, while the neutral form is soluble in the organic phase. mnstate.edu

The extraction procedure can be tailored by adjusting the pH of the aqueous solution:

Extraction from a Basic Solution: By making the sample basic (e.g., with NaOH), the carboxylic acid group will be deprotonated (charged), making it highly soluble in the aqueous phase. This allows for the separation from neutral organic impurities, which would be extracted into the organic layer. mnstate.edu The aqueous layer can then be re-acidified to neutralize the analyte, which can then be extracted with a fresh portion of organic solvent. mnstate.edu

Drug Delivery Systems and Advanced Formulations for 5 Benzylaminosalicylic Acid Conceptual and Preclinical Focus

Topical and Localized Delivery Considerations for Specific Applications

Conceptually, the topical and localized delivery of 5-Benzylaminosalicylic acid would be explored for applications leveraging its anti-inflammatory and antioxidant properties, as suggested by a Korean patent for cosmetic compositions. google.com Potential therapeutic areas could include inflammatory skin conditions. The design of such delivery systems would aim to maximize the concentration of the compound at the site of action, such as the epidermis or dermis, while minimizing systemic absorption.

Formulation strategies would likely involve incorporation into vehicles such as creams, gels, or ointments. The choice of excipients would be crucial in ensuring the stability of the compound and enhancing its penetration into the skin. However, without specific research on this compound, any discussion on formulation components remains purely theoretical. There is no available data to populate a table detailing specific formulations that have been developed or tested.

In Vitro and Ex Vivo Assessment of Release Kinetics and Drug Permeation (e.g., Caco-2 Cell Monolayers, Excised Tissue Models)

The preclinical assessment of a topical formulation's effectiveness relies heavily on in vitro and ex vivo models. These studies are essential to determine the release of the active compound from its vehicle and its ability to permeate the skin barrier.

In vitro release testing (IVRT) would be a critical first step to characterize the release of this compound from a given formulation. This would typically involve using synthetic membranes in Franz diffusion cells to model the initial release kinetics.

Following IVRT, ex vivo permeation studies using excised tissue models, such as porcine or human skin, would provide a more biologically relevant assessment of skin penetration. These studies would quantify the amount of this compound that can cross the stratum corneum and reach the deeper layers of the skin.

For assessing intestinal permeability, which might be relevant for understanding any systemic absorption after topical application or for other potential delivery routes, Caco-2 cell monolayers are a standard in vitro model. nih.govcuni.czresearchgate.netsigmaaldrich.comnih.gov These cells form a polarized monolayer that mimics the intestinal epithelium and can be used to study the transport mechanisms of a compound.